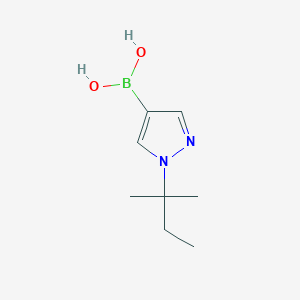

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Description

BenchChem offers high-quality (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H15BN2O2 |

|---|---|

Molecular Weight |

182.03 g/mol |

IUPAC Name |

[1-(2-methylbutan-2-yl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C8H15BN2O2/c1-4-8(2,3)11-6-7(5-10-11)9(12)13/h5-6,12-13H,4H2,1-3H3 |

InChI Key |

QUIPZLXANRQYNV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(N=C1)C(C)(C)CC)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid chemical properties

This technical guide provides a comprehensive analysis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid , a specialized heterocyclic building block used in high-value medicinal chemistry programs.

Content Type: Technical Whitepaper & Experimental Guide Version: 2.0 (Scientific Reference)

Executive Summary

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a lipophilic, sterically demanding organoboron reagent. It serves as a critical bioisostere for 1-isopropyl- and 1-tert-butyl-pyrazole moieties in drug discovery. The introduction of the tert-pentyl (1,1-dimethylpropyl) group significantly alters the physicochemical profile of the parent pyrazole, increasing lipophilicity (LogP) and metabolic stability by blocking N-dealkylation pathways common in primary alkyl derivatives. This guide details its synthesis, reactivity profile, and application in Palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Data |

| IUPAC Name | (1-(2-methylbutan-2-yl)-1H-pyrazol-4-yl)boronic acid |

| Common Name | 1-tert-Pentylpyrazole-4-boronic acid |

| CAS Number | 1694652-12-4 |

| Molecular Formula | C₈H₁₅BN₂O₂ |

| Molecular Weight | 182.03 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (est) | ~8.5 (Boronic acid ionization) |

Structural Significance

The molecule features a pyrazole core functionalized at the N1 position with a tert-pentyl group .[1][2]

-

Steric Bulk: The tert-pentyl group is neopentyl-like, providing significant steric shielding to the N1 position. This prevents enzymatic N-dealkylation, a common metabolic soft spot in drug candidates.

-

Electronic Effect: The electron-rich pyrazole ring makes the C-B bond susceptible to protodeboronation under harsh basic conditions, although the N-alkyl group mitigates this compared to N-H pyrazoles.

Synthesis & Manufacturing Protocols

Synthesizing N-tert-alkyl pyrazoles is chemically distinct from N-primary alkyl analogs. Direct SN2 alkylation of pyrazole with tert-pentyl halides (e.g., tert-pentyl bromide) fails due to dominant E2 elimination.

Two robust routes are established: Hydroamination of Alkenes (Route A) and De Novo Cyclization (Route B).

Route A: Acid-Catalyzed Hydroamination (Scalable)

This method utilizes the stability of the tert-pentyl carbocation generated from 2-methyl-2-butene.

Step 1: N-Alkylation

-

Reagents: 4-Bromopyrazole, 2-Methyl-2-butene, Trifluoroacetic acid (TFA) or H₂SO₄ (cat.).

-

Mechanism: Protonation of the alkene generates a tertiary carbocation, which is trapped by the N1 of the pyrazole.

-

Conditions: Reflux in toluene or neat with acid catalyst.

Step 2: Lithium-Halogen Exchange & Borylation

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(O-iPr)₃), HCl (aq).

-

Protocol:

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

Caption: Figure 1. Synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid via acid-catalyzed hydroamination and cryogenic borylation.

Reactivity Profile & Handling

Suzuki-Miyaura Coupling

This reagent is highly active in Suzuki couplings. The electron-rich nature of the pyrazole ring accelerates the transmetallation step.

-

Catalyst System: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ are recommended to prevent protodeboronation.

-

Base: Weak bases (K₃PO₄, Na₂CO₃) are preferred over strong bases (KOtBu) to maintain boronic acid integrity.

-

Solvent: Dioxane/Water (4:1) or DMF/Water.

Stability & Protodeboronation

Heteroaryl boronic acids are prone to protodeboronation (loss of the B(OH)₂ group replaced by H).

-

Mechanism: Ipso-protonation at C4 followed by C-B bond cleavage.

-

Risk Factor: High pH and high temperature.

-

Mitigation: Use the pinacol ester derivative if the reaction requires harsh conditions, or employ anhydrous conditions with anhydrous bases (e.g., CsF in dry DMF).

Storage

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon exposure to water.

-

Recommendation: Store at 2-8°C under inert atmosphere. Calculate stoichiometry assuming a variable amount of anhydride (often requires >1.0 equiv excess).

Applications in Drug Discovery

The tert-pentyl group is a strategic structural modification:

-

Lipophilicity Modulation: Increases LogP by ~0.5–0.8 units compared to the tert-butyl analog, aiding in blood-brain barrier (BBB) penetration.

-

Metabolic Blocking: The quaternary carbon adjacent to the nitrogen eliminates N-dealkylation oxidative pathways (CYP450 mediated).

-

Hydrophobic Fill: Used to target hydrophobic pockets in kinases (e.g., JAK, c-Met) where the methyl or ethyl group leaves unoccupied space (entropic penalty).

Signaling Pathway Interaction (Example)

Pyrazoles are common scaffolds in kinase inhibitors. The diagram below shows how this fragment integrates into a typical kinase inhibitor workflow.

Caption: Figure 2. Integration of the pyrazole fragment into kinase inhibitor scaffolds via cross-coupling.

References

-

Synthesis of N-alkyl pyrazoles via hydroamination

- Title: "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom

- Source: Journal of Organic Chemistry (via PMC)

-

URL:[Link]

- Boronic Acid Stability & Synthesis: Title: "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex" Source: Tetrahedron Letters (via A2B Chem)

- Commercial Availability & Properties: Title: "(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid Product Page" Source: BLD Pharm

-

General Reactivity of Pyrazole Boronic Acids

- Title: "Recent progress in the synthesis of five-membered heterocycle boronic acids and esters"

- Source: Tetrahedron

-

URL:[Link]

Sources

Solubility profile of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid[1]

Executive Summary

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1694652-12-4) is a specialized heterocyclic building block primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the N-alkylated pyrazole motif into pharmaceutical scaffolds.[1][2]

Unlike simple phenylboronic acids, this molecule possesses a distinct amphiphilic character: the polar boronic acid "head" contrasts with the bulky, lipophilic tert-pentyl (1,1-dimethylpropyl) "tail."[1] This structural dichotomy dictates a unique solubility profile that differs significantly from its methyl- or unsubstituted analogs.[1] This guide provides a technical analysis of its solubility, stability mechanisms, and validated protocols for handling, ensuring reproducibility in medicinal chemistry and process development workflows.[1]

Physicochemical Profile & Structural Analysis

To predict and manipulate solubility effectively, one must understand the competitive forces within the molecule.

| Feature | Chemical Moiety | Impact on Solubility |

| Polar Head | Boronic Acid [-B(OH)₂] | Drives solubility in polar aprotic solvents (DMSO, DMF) and alcohols.[1][2] Prone to hydrogen bonding and trimerization (boroxine formation). |

| Heterocyclic Core | Pyrazole Ring | Increases polarity relative to phenyl rings; acts as a hydrogen bond acceptor.[1] |

| Lipophilic Tail | tert-Pentyl Group | A bulky C5 alkyl chain.[1][2] Significantly increases LogP compared to methyl analogs.[1] Enhances solubility in ethers (THF, 2-MeTHF) and chlorinated solvents (DCM).[1] |

Predicted Properties:

-

Molecular Weight: ~182.03 g/mol [1]

-

Appearance: White to off-white powder[1]

-

Melting Point: Expected range 140–160°C (based on tert-butyl analogs).[1]

-

pKa: Boronic acids typically have a pKa ~8–9 (Lewis acidity).[1]

Solubility Profile in Organic Solvents

Note: Specific quantitative data for this CAS is proprietary in many contexts. The following data represents a high-confidence predictive model based on Structure-Activity Relationships (SAR) of N-alkyl pyrazole boronic acids (e.g., 1-tert-butyl and 1-methyl analogs).

Table 1: Solubility Classification

| Solvent Class | Representative Solvents | Solubility Level | Technical Notes |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Recommended for Stock Solutions. Excellent solvation of the boronic acid moiety.[1][2] Note: DMSO is hygroscopic; water uptake can shift the boroxine equilibrium. |

| Ethers | THF, 2-MeTHF, Dioxane | Good (20–80 mg/mL) | Ideal for Reactions. The tert-pentyl group ensures better solubility here than unsubstituted pyrazoles. 2-MeTHF is a preferred green alternative to THF.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–30 mg/mL) | Useful for workups but generally poor for reaction media due to potential protodeboronation risks over long periods.[1] |

| Alcohols | Methanol, Ethanol | High (>50 mg/mL) | Caution Required. Soluble, but boronic acids rapidly form boronate esters with the solvent (solvolysis), complicating HPLC analysis and stoichiometry.[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low (<1 mg/mL) | Antisolvents. The polar head group dominates, making the molecule insoluble in aliphatics.[1] Useful for precipitation/purification. |

| Water | Water (pH 7) | Low to Moderate | The tert-pentyl group significantly reduces water solubility compared to the 1-methyl analog.[1][2] Soluble at high pH (>10) as the boronate anion. |

Critical Stability Mechanism: The Boroxine Cycle

Researchers often observe inconsistent mass balance or "missing" material. This is rarely decomposition but rather the reversible dehydration of the boronic acid into a cyclic trimer called a boroxine .

-

The Trap: In dry organic solvents (anhydrous THF/DCM) or under vacuum drying, 3 molecules of the acid lose 3 water molecules to form the boroxine.

-

The Fix: This is reversible.[1] Adding water (or using aqueous base in Suzuki coupling) hydrolyzes the boroxine back to the active monomeric acid.

Diagram 1: Boronic Acid - Boroxine Equilibrium[1]

Caption: Reversible dehydration pathway.[1] The monomer dominates in aqueous media; the trimer dominates in dry solid state.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Tier 1)

Use this for rapid solvent screening during process development.[1]

-

Preparation: Weigh 50 mg of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if particles persist.

-

Endpoint: Record the volume (

) required to achieve a clear solution. -

Calculation:

[1] -

Observation: If the solution remains cloudy after 2 mL (25 mg/mL), stop and classify as "Low Solubility."

Protocol B: HPLC Purity & Stability Check (Tier 2)

Use this to distinguish between insolubility and degradation.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Diluent: Acetonitrile:Water (50:50).[1] Do not use pure MeOH to avoid methylation artifacts.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.[1]

-

Note: The boronic acid peak may tail or split due to on-column interaction with silanols.[1] Adding 0.1% TFA can sharpen the peak.

Process Chemistry Workflow

When scaling up Suzuki couplings using this reagent, solvent choice dictates the workup strategy.

Diagram 2: Solvent Selection & Workup Logic

Caption: Decision tree for solvent selection emphasizing the solubility benefits of the tert-pentyl group in ethers.

Handling & Storage Recommendations

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Boronic acids can slowly oxidize to phenols (C-OH) upon exposure to atmospheric oxygen and moisture over months.[1]

-

Weighing: The powder may be electrostatic.[1] Use an antistatic gun or weigh into glass vessels rather than plastic boats.

-

Drying: If drying is required, avoid high heat (>50°C) under high vacuum to prevent driving the equilibrium entirely to the boroxine anhydride, which may have different dissolution kinetics.

References

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for boroxine/boronic acid equilibrium).

-

BenchChem. (2025).[1][3][4] Technical Guide to Stability and Handling of Methyl Boronic Acid. (Cited for general boronic acid stability protocols).[1][4]

Sources

Structural Elucidation of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid: A Comprehensive Technical Guide

Executive Summary

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1694652-12-4) is an advanced, highly versatile building block fundamentally utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl pharmaceuticals[1]. The incorporation of the bulky, lipophilic tert-pentyl (1,1-dimethylpropyl) group at the N1 position modulates both the steric environment of the pyrazole core and the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth structural elucidation of this molecule, detailing the causality behind specific spectroscopic phenomena—such as nuclear magnetic resonance (NMR) quadrupolar broadening, isotopic mass spectrometry profiling, and solid-state dimerization.

Pharmacochemical Significance & Synthetic Context

Boronic acids are indispensable in modern medicinal chemistry and transition-metal catalysis. The pyrazole core, substituted with a tert-pentyl group, offers a unique balance of electron-rich heteroaromaticity and steric shielding. The boronic acid moiety at the C4 position is typically installed via transition-metal-catalyzed direct C-H borylation or halogen-metal exchange followed by electrophilic borylation[2]. To ensure the integrity of the synthesized batch before downstream coupling, rigorous structural elucidation is mandatory.

Fig 1. Analytical workflow for the structural elucidation of pyrazole boronic acids.

Multi-Nuclear NMR Spectroscopy: Causality & Assignments

The structural confirmation of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid relies heavily on multi-nuclear NMR. The presence of the boron atom (

H NMR (Proton Resonance)

The

-

tert-Pentyl Group: The N1-attached tert-pentyl group (-C(CH

) -

Pyrazole Core: The heteroaromatic protons at C3 and C5 appear as two distinct 1H singlets (or very fine doublets,

Hz) between 7.60 and 8.00 ppm. The electron-withdrawing nature of the empty p-orbital on the boron atom deshields these protons relative to an unsubstituted pyrazole. -

Boronic Acid: The -B(OH)

protons typically present as a broad 2H singlet (~8.00 - 8.20 ppm). The broadening is caused by intermediate chemical exchange with trace water in the deuterated solvent and the quadrupolar relaxation of the boron nucleus.

C NMR & Quadrupolar Broadening

The

-

Aliphatic Carbons: The quaternary carbon of the tert-pentyl group appears around 62 ppm, while the methyl and methylene carbons appear at ~28 ppm, ~33 ppm, and ~8 ppm, respectively.

-

Aromatic Carbons: C3 and C5 resonate sharply at ~132-139 ppm. Due to3, C4 is typically found as a broad, low-intensity mound near 114 ppm[3].

B NMR

B NMR is highly sensitive to the hybridization and electronic environment of the boron atom. For a free boronic acid (sp

Fig 2. Multi-nuclear NMR elucidation logic and key spectral markers.

Mass Spectrometry & Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) confirms the exact mass (Molecular Formula: C

-

Isotopic Causality: Boron naturally exists as two stable isotopes:

B (~20%) and

Solid-State Characterization (IR & X-Ray)

In the solid state, boronic acids rarely exist as isolated monomers. They typically form hydrogen-bonded dimers via the -B(OH)

-

Infrared (IR) Spectroscopy: The O-H stretching region (3200-3400 cm

) is intensely broad due to extensive intermolecular hydrogen bonding. A sharp, strong band around 1340-1360 cm -

X-Ray Crystallography: Single-crystal X-ray diffraction reveals the syn-anti or syn-syn conformation of the hydroxyl groups and confirms the coplanarity of the pyrazole ring with the trigonal planar boron center, driven by weak p

-p

Self-Validating Experimental Protocols

Protocol 1: Self-Validating Multi-Nuclear NMR Acquisition

Objective: Unambiguous assignment of the C4-Boron connectivity despite quadrupolar broadening.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

. Internal Check: Add 0.05% v/v Tetramethylsilane (TMS) as a 0.0 ppm reference to validate chemical shift accuracy. -

1D Acquisition: Acquire standard

H (16 scans) and -

2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a

H- -

Causality & Validation: The H3 and H5 protons will show strong cross-peaks to the broadened C4 carbon resonance. The absence of a direct

H-

Protocol 2: Crystallization for Solid-State Analysis

Objective: Grow diffraction-quality single crystals.

-

Dissolution: Dissolve 50 mg of the compound in a minimum volume (approx. 0.5 mL) of hot ethyl acetate.

-

Anti-Solvent Diffusion: Carefully layer 2.0 mL of hexanes over the ethyl acetate solution in a narrow crystallization tube.

-

Nucleation: Seal the tube and allow it to stand undisturbed at 4 °C for 72 hours. Validation: The slow diffusion minimizes kinetic trapping, favoring the thermodynamically stable hydrogen-bonded dimeric crystal lattice necessary for high-resolution X-ray diffraction.

Quantitative Data Summary

Table 1:

| Position | Multiplicity ( | Integration | Assignment Notes | ||

| N1-C(CH | - | - | - | 62.5 | Quaternary aliphatic carbon |

| -C(CH | 1.50 | Singlet | 6H | 28.2 | Gem-dimethyl group |

| -CH | 1.85 | Quartet (7.5) | 2H | 33.1 | Methylene protons |

| -CH | 0.75 | Triplet (7.5) | 3H | 8.4 | Terminal methyl |

| C3-H | 7.65 | Singlet | 1H | 138.5 | Pyrazole ring proton |

| C4-B | - | - | - | ~114.0 (br) | Broadened by |

| C5-H | 7.95 | Singlet | 1H | 132.1 | Pyrazole ring proton |

| -B(OH) | 8.10 | Broad Singlet | 2H | - | Exchanges with D |

(Note: Chemical shifts are representative empirical values based on analogous 1-alkyl-1H-pyrazol-4-ylboronic acids).

References

- BLDpharm, "1694652-12-4 | (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid.

- ChemRxiv, "Spin-crossover iron(II) complexes featuring boronic acid and boronic ester groups.

- Benchchem, "(1-Trityl-1H-pyrazol-4-yl)boronic acid.

- ACS Publications, "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.

Sources

Strategic Utilization of Substituted Pyrazole Boronic Acids: Synthesis, Stability, and Therapeutic Applications

Executive Summary

The pyrazole ring acts as a "privileged scaffold" in modern medicinal chemistry, appearing in a vast array of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. However, the incorporation of boronic acid functionalities onto this heterocyclic core presents a dichotomy: it offers a powerful handle for Suzuki-Miyaura cross-coupling (SMCC) to build complex architectures, yet it introduces significant instability via protodeboronation.

This guide addresses the critical technical challenges associated with substituted pyrazole boronic acids . We move beyond basic synthesis to explore regioselective C-H activation, strategies to mitigate hydrolytic instability (specifically using MIDA boronates), and the emerging utility of the boronic acid moiety not just as a synthetic intermediate, but as a reversible covalent warhead in chemical biology.

Part 1: Synthetic Architectures & Regioselectivity

The primary challenge in working with pyrazole boronic acids is achieving regiocontrol during synthesis. The electron-rich nature of the pyrazole ring and the presence of the acidic N-H (in 1H-pyrazoles) create competing reactive sites.

The Regioselectivity Matrix

Researchers must choose between Halogen-Lithium Exchange (HLE) and Transition-Metal Catalyzed C-H Activation based on the desired substitution pattern.

-

C4-Borylation: Historically achieved via bromination followed by HLE. This is reliable but atom-inefficient.

-

C3/C5-Borylation: Far more challenging due to the proximity to the nitrogen lone pair (C5) or the N-substituent (C3).

-

Iridium-Catalyzed C-H Borylation: This is the modern gold standard for late-stage functionalization. Using [Ir(OMe)(cod)]₂ and ligands like dtbpy, borylation is sterically directed.

Visualization: Synthetic Decision Flow

The following diagram illustrates the decision logic for synthesizing specific pyrazole boronic acid isomers.

Figure 1: Decision matrix for the synthesis of regioisomeric pyrazole boronic acids, contrasting cryogenic lithiation with metal-catalyzed activation.

Part 2: The "Death Pathway" – Protodeboronation

A critical failure mode in pyrazole boronic acid research is protodeboronation . Unlike phenylboronic acids, heteroaryl boronic acids (especially 2-pyridyl and pyrazolyl types) are highly prone to C-B bond hydrolysis under aqueous or basic conditions typical of Suzuki couplings.

Mechanism of Instability

The instability arises from a specific base-catalyzed pathway.

-

Zwitterion Formation: In basic media, the boronic acid forms a boronate "ate" complex.

-

Protonation: The heteroatom (pyrazole nitrogen) becomes protonated or coordinates with water.

-

C-B Cleavage: The C-B bond cleaves to release boric acid and the reduced heterocycle (the "death" product).

The Solution: MIDA Boronates

To circumvent this, the N-methyliminodiacetic acid (MIDA) ligand is used to mask the boron species.[8] The sp³-hybridized boron in the MIDA complex has no vacant p-orbital, rendering it unreactive toward transmetallation and hydrolysis until explicitly released.

Technical Insight: MIDA boronates are compatible with standard silica gel chromatography, whereas free pyrazole boronic acids often streak or decompose on columns.

Part 3: Therapeutic Applications

Scaffold Construction (Kinase Inhibitors)

Substituted pyrazoles are key components of JAK inhibitors (e.g., Baricitinib). The boronic acid serves as the transient linker to attach aryl or heteroaryl groups to the pyrazole core.

Reversible Covalent Inhibitors (The Warhead)

A rapidly expanding research area is the use of the boronic acid itself as the pharmacophore.

-

Concept: The empty p-orbital of boron acts as a soft electrophile.

-

Target: It forms a reversible covalent bond with nucleophilic Oxygen (Serine/Threonine) or Sulfur (Cysteine) residues in the enzyme active site.[9]

-

Advantage: Unlike irreversible acrylamides (which form permanent bonds), boronic acids offer tunable residence time , reducing off-target immunogenicity risks.

Visualization: Reversible Covalent Binding Mode

The diagram below details the kinetic equilibrium of a pyrazole boronic acid inhibitor binding to a Serine protease or Kinase.

Figure 2: Kinetic mechanism of Reversible Covalent Inhibition (RCI). The transition from sp² planar boron to sp³ tetrahedral boron is the key inhibitory step.

Part 4: Experimental Protocols

Protocol A: Synthesis of Pyrazole MIDA Boronates

This protocol stabilizes the boronic acid for storage and purification.

Scope: Conversion of unstable pyrazole boronic acids into stable MIDA esters.

-

Reagents:

-

Substituted Pyrazole Boronic Acid (1.0 equiv)

-

MIDA Anhydride (1.5 equiv) - Preferred over MIDA acid for milder conditions.

-

Solvent: THF or Acetone (Anhydrous).

-

-

Procedure:

-

Dissolve the pyrazole boronic acid in THF (0.2 M concentration).

-

Add MIDA anhydride in one portion.[10]

-

Heat the reaction mixture to 60°C for 2–4 hours. Monitor by TLC (MIDA boronates are less polar than the free acid).

-

Workup: Cool to room temperature. The MIDA boronate often precipitates. If not, add diethyl ether to induce precipitation.

-

Filtration: Filter the solid and wash with cold ether.

-

Yield: Typically >85%.

-

-

Validation: ¹¹B NMR should show a shift from ~30 ppm (sp²) to ~10-15 ppm (sp³), confirming complexation.

Protocol B: Iridium-Catalyzed C-H Borylation (General)

For the direct functionalization of N-alkyl pyrazoles.

-

Reagents:

-

Substrate: 1-Methyl-1H-pyrazole (1.0 equiv).

-

Boron Source: B₂pin₂ (0.5 equiv - Note: 1 mole B₂pin₂ provides 2 boron atoms, but often 1.0 equiv is used to drive completion).

-

Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%).

-

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%).

-

Solvent: Hexane or THF (Degassed).

-

-

Procedure:

-

In a nitrogen-filled glovebox, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in the solvent. The solution should turn dark brown/red (active catalyst generation).

-

Seal the vessel and heat to 80°C for 16 hours.

-

Workup: Pass through a short plug of silica gel to remove the metal catalyst. Evaporate solvent.

-

-

Critical Note: Regioselectivity is governed by sterics.[2] For 1-methylpyrazole, the major product is usually the 4-pinacolboronate.

Part 5: Data Summary & Comparison

Table 1: Comparison of Boron Species in Drug Discovery

| Feature | Free Boronic Acid | Pinacol Ester (BPin) | MIDA Boronate | Trifluoroborate (BF3K) |

| Atom Hybridization | sp² (Planar) | sp² (Planar) | sp³ (Tetrahedral) | sp³ (Tetrahedral) |

| Stability (Air/Moisture) | Low (Variable) | Moderate | High (Bench Stable) | High |

| Reactivity (Suzuki) | High (Requires Base) | Moderate | Inert (Until Hydrolyzed) | High (Requires Hydrolysis) |

| Chromatography | Difficult (Streaking) | Good | Excellent | Requires Reverse Phase |

| Primary Use | Warhead / Reagent | Synthetic Intermediate | Storage / Iterative Synthesis | Late-stage Coupling |

References

-

Iridium-Catalyzed Regio- and Enantioselective Borylation of Unbiased Methylene C(sp3)−H Bonds. Journal of the American Chemical Society. [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. The Journal of Organic Chemistry. [Link]

-

A General Solution for the Synthesis of Heteroaryl MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]

-

Preparation of MIDA Boronates from Boronic Acids. Organic Letters. [Link][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. pure.ecnu.edu.cn [pure.ecnu.edu.cn]

A Senior Application Scientist's Guide to Preliminary Biological Screening of Pyrazole-Containing Compounds

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, including anti-inflammatory agents like Celecoxib, anticoagulants such as Apixaban, and anticancer drugs like Crizotinib.[1][2][4] The diverse pharmacological activities exhibited by pyrazole derivatives, such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, underscore the importance of robust and efficient screening methodologies to unlock their full therapeutic potential.[3][5][6][7]

This guide provides a technical framework for the preliminary biological screening of novel pyrazole-containing compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into designing and executing a logical screening cascade, from initial high-throughput screens to essential hit validation and preliminary safety profiling.

Strategic by Design: Architecting the Screening Cascade

A successful screening campaign is not merely a series of experiments but a well-orchestrated strategy designed to efficiently identify and advance the most promising compounds. The "fail fast, fail cheap" paradigm is central to this process, where initial, broad-based, and cost-effective assays are used to triage large numbers of compounds, followed by progressively more complex and resource-intensive assays for a smaller, more promising subset.

The causality behind this tiered approach lies in resource management and data-driven decision-making. High-throughput screening (HTS) of a large pyrazole library against a specific target might yield hundreds of "hits." It is statistically improbable that all these hits are true, selective modulators of the target. Therefore, a cascade of assays is essential to systematically filter out false positives and compounds with undesirable properties.

Primary Screening: Casting a Wide Net

The initial screen is designed to identify compounds that interact with the biological target of interest from a large library. The choice of assay is critical and depends on the nature of the target.

Biochemical Assays: Targeting the Molecular Level

For well-characterized targets like enzymes (e.g., kinases, proteases), biochemical assays are often the first choice. These in vitro assays measure the direct effect of a compound on the purified target protein.

Focus on Kinase Inhibition: Protein kinases are a major target class for pyrazole-based inhibitors.[8][9] Luminescence-based assays that quantify ADP production, such as ADP-Glo™, are highly sensitive and suitable for HTS.[10] They offer a universal platform for screening against various kinases.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation: Prepare kinase buffer, kinase-substrate solution, and ADP-Glo™ reagents according to the manufacturer's protocol.

-

Compound Plating: Dispense the pyrazole compounds from the library into a 384-well plate using acoustic dispensing technology to ensure accuracy at low volumes. Include appropriate controls (e.g., no enzyme, no inhibitor).

-

Kinase Reaction: Add the kinase-substrate solution to each well to initiate the reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Acquisition: Read the luminescence on a plate reader. A decrease in signal relative to the vehicle control indicates kinase inhibition.

Cell-Based Assays: A More Physiological Context

Cell-based assays measure the effect of a compound on a cellular process, providing a more physiologically relevant context than biochemical assays.[11] They are essential for targets that are part of complex signaling pathways or when the goal is to identify compounds with a specific phenotypic effect (e.g., cytotoxicity against cancer cells).

Focus on Cytotoxicity Screening: Many pyrazole derivatives have been investigated for their anticancer properties.[8][9] The MTT assay is a widely used colorimetric method to assess cell viability and is a cornerstone of preliminary cytotoxicity screening.[8][12][13]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of the pyrazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[8]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[8]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[8][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[12][14]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13][14] The absorbance is directly proportional to the number of viable cells.

From Signal to Substance: Hit Identification and Validation

A "hit" is a compound that shows a desired level of activity in the primary screen. However, not all hits are created equal. A rigorous validation process is crucial to eliminate false positives and prioritize the most promising candidates.[15][16]

Hit Confirmation and Dose-Response

The first step is to re-test the initial hits in the primary assay to confirm their activity.[15] Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Data Presentation: Dose-Response Data for Pyrazole Hits

| Compound ID | Target | Primary Assay | IC50 (µM) |

| PYR-001 | Kinase A | ADP-Glo™ | 0.25 |

| PYR-002 | Kinase A | ADP-Glo™ | 1.5 |

| PYR-003 | HCT116 Cells | MTT Assay | 5.8 |

| PYR-004 | HCT116 Cells | MTT Assay | 0.9 |

Orthogonal Assays and Eliminating False Positives

An orthogonal assay uses a different detection method or technology to confirm the activity of a hit.[17] This is a critical step to ensure that the observed activity is genuine and not an artifact of the primary assay format (e.g., compound interference with luminescence or fluorescence). For a kinase inhibitor hit from an ADP-Glo™ screen, an orthogonal assay could be a fluorescence polarization-based assay.[18] For a cytotoxicity hit from an MTT assay, an alternative viability assay like CellTiter-Glo®, which measures ATP levels, can be used.[19]

Sharpening the Focus: Selectivity and Preliminary Safety

A potent compound is of little use if it interacts with numerous unintended targets, which can lead to off-target toxicity.[20] Therefore, early assessment of selectivity is paramount.

Selectivity Profiling

For target classes with many structurally related members, such as the human kinome, selectivity profiling is essential.[21] Validated pyrazole-based kinase inhibitor hits should be screened against a panel of other kinases to determine their selectivity profile.[22] This is often done at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.

Data Presentation: Kinase Selectivity Profile for PYR-001

| Kinase | % Inhibition @ 1 µM |

| Kinase A (Target) | 95% |

| Kinase B | 85% |

| Kinase C | 15% |

| Kinase D | 5% |

| Kinase E | <2% |

This data suggests that PYR-001 is potent against its intended target (Kinase A) but also shows significant activity against a related kinase (Kinase B), which warrants further investigation.

Preliminary ADME/Tox Profiling

Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to identify potential liabilities that could derail a project at later stages.[23][24][25] Key in vitro ADME assays include:

-

Metabolic Stability: Using liver microsomes or hepatocytes to assess how quickly the compound is metabolized.[26]

-

Plasma Stability: Evaluating the stability of the compound in plasma.[26]

-

Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the gut wall.[23][26]

-

CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[27]

These assays provide crucial data to guide the initial structure-activity relationship (SAR) studies, where chemists will aim to optimize potency and selectivity while improving the drug-like properties of the pyrazole scaffold.[3][28]

Conclusion: A Foundation for Success

The preliminary biological screening of pyrazole-containing compounds is a critical and multifaceted process that forms the foundation of the drug discovery journey. By employing a strategic, multi-tiered screening cascade, researchers can efficiently navigate large compound libraries to identify and validate promising hits. The integration of biochemical and cell-based assays, followed by rigorous hit validation, selectivity profiling, and early ADME/Tox assessment, provides the robust data package necessary for making informed decisions and advancing compounds toward lead optimization. The inherent versatility of the pyrazole scaffold, combined with a well-designed screening strategy, continues to make it a highly valuable starting point for the development of novel therapeutics.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery. Available at: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry. Available at: [Link]

-

In Vitro ADME. Selvita. Available at: [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). World Journal of Pharmaceutical Research. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

-

In Vitro ADME. BioDuro. Available at: [Link]

-

Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules. Available at: [Link]

-

Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). Proceedings of the National Academy of Sciences. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry. Available at: [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). Journal of Medicinal Chemistry. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista campano. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

-

On HTS: Hit Selection. (2024). Science and Technology of Assay Development. Available at: [Link]

-

Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). ACS Chemical Biology. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. Available at: [Link]

-

Kinase Screening & Profiling Service. ProQinase. Available at: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available at: [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]

-

Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

-

Cell-culture based test systems for anticancer drug screening. (2020). ecancermedicalscience. Available at: [Link]

-

Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. Available at: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

-

MTT. (2023). Protocols.io. Available at: [Link]

-

How To Optimize Your Hit Identification Strategy. (2024). Evotec. Available at: [Link]

-

Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. Available at: [Link]

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). Molecules. Available at: [Link]

-

Hit-to-Lead: Hit Validation and Assessment. (2012). Assay Guidance Manual. Available at: [Link]

-

Hit Validation Services. Creative Biolabs. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules. Available at: [Link]

-

Design, Synthesis, Modeling Studies and Biological Screening of Novel Pyrazole Derivatives as Potential Analgesic and Anti-inflammatory Agents. (2017). Medicinal Chemistry. Available at: [Link]

-

Synthesis, characterization and biological screening of novel 5-imidazopyrazole incorporated fused pyran motifs under microwave irradiation. (2018). New Journal of Chemistry. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 11. kinaselogistics.com [kinaselogistics.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]

- 16. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]

- 17. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bioassaysys.com [bioassaysys.com]

- 19. noblelifesci.com [noblelifesci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. reactionbiology.com [reactionbiology.com]

- 23. selvita.com [selvita.com]

- 24. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 26. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 27. criver.com [criver.com]

- 28. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid

Executive Summary & Strategic Value

In modern medicinal chemistry, the (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid scaffold represents a high-value "privileged structure." The pyrazole ring is a cornerstone of kinase inhibitor design (e.g., Ruxolitinib, Crizotinib), acting as a robust bioisostere for phenyl rings or amides.

The specific inclusion of the N-tert-pentyl (tert-amyl) group offers distinct pharmacological advantages over standard methyl or ethyl analogs:

-

Metabolic Stability: The tertiary carbon center blocks

-oxidation/hydroxylation by Cytochrome P450 enzymes, significantly extending in vivo half-life compared to primary alkyl chains. -

Lipophilicity Tuning: It provides a controlled increase in LogP, enhancing membrane permeability without the excessive molecular weight penalty of larger cycloalkyls.

-

Solubility: The bulky alkyl chain disrupts crystal packing, often improving the solubility of the final drug candidate in organic formulations.

This Application Note provides a validated, high-fidelity protocol for coupling this specific boronic acid. While 4-pyrazolyl boronic acids are generally more stable than their 2-pyridyl counterparts, they remain susceptible to protodeboronation and catalyst poisoning if reaction parameters are not rigorously controlled.

Chemo-Physical Profile & Critical Parameters

Understanding the reagent's behavior is the first step toward reproducible chemistry.

| Parameter | Characteristic | Impact on Protocol |

| Electronic Nature | Electron-rich Heterocycle | The nucleophilicity of the C-B bond is high, facilitating transmetallation. However, the N-lone pair can coordinate to Pd, potentially poisoning the catalyst if not sterically shielded. |

| Steric Bulk | tert-Pentyl Group at N1 | Positive: Prevents N-coordination to the Pd center, reducing catalyst deactivation. Negative: May reduce reaction rates with ortho-substituted electrophiles due to steric clash. |

| Stability | C4-Boronic Acid | Susceptible to protodeboronation (hydrolysis of the C-B bond) under high pH or prolonged heating, yielding the des-boryl pyrazole. |

| Solubility | Moderate Lipophilicity | Soluble in Dioxane, THF, and DMF. Limited solubility in pure water, necessitating biphasic solvent systems. |

Mechanistic Insight & Optimization Strategy

To maximize yield, we must balance the rate of Transmetallation (productive pathway) against Protodeboronation (destructive pathway).

The "Base Effect" Dilemma

-

Requirement: A base is strictly required to convert the boronic acid (

) into the reactive boronate species ( -

Risk: High concentrations of hydroxide or strong bases (e.g., NaOH, KOtBu) accelerate protodeboronation.

-

Solution: Use weak, buffered bases like Potassium Phosphate (

) or Potassium Carbonate (

Catalyst Selection[1][2][3][4]

-

Standard: Pd(dppf)Cl2 is the robust workhorse. The ferrocene backbone prevents ligand dissociation.

-

High-Performance: XPhos Pd G3 (Buchwald Precatalyst). The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition into deactivated aryl chlorides and rapidly promotes reductive elimination, outcompeting side reactions.

Mechanistic Workflow (DOT Diagram)

Figure 1: Catalytic cycle highlighting the critical Transmetallation node where the activated boronate enters the cycle. Note the competing Protodeboronation pathway.

Standardized Experimental Protocols

Method A: The "Workhorse" Protocol (Robust & Cost-Effective)

Best for: Aryl bromides, aryl iodides, and electron-deficient aryl chlorides.

Reagents:

-

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

-

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Pd(dppf)Cl2.

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to halide) and 2M aq.

(ratio 4:1 Dioxane:Water).[3] -

Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.[4]

Method B: The "High-Performance" Protocol (Challenging Substrates)

Best for: Sterically hindered substrates, electron-rich aryl chlorides, or heteroaryl chlorides.

Reagents:

-

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base:

(3.0 equiv, 0.5M aqueous solution) -

Solvent: THF (degassed)

Procedure:

-

Setup: Charge vial with Aryl Halide, Boronic Acid, and XPhos Pd G3.

-

Inertion: Purge with Argon (critical for active precatalysts).

-

Solvent Addition: Add degassed THF and 0.5M aq.

(ratio 2:1 THF:Water). -

Reaction: Heat to 60°C (milder temp prevents deboronation). Complete conversion is often seen in <2 hours.

-

Workup: Standard extraction.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow from preparation to purification.

Troubleshooting & Optimization Matrix

If the reaction fails, use this logic tree to diagnose the issue.

| Observation (LCMS) | Root Cause | Corrective Action |

| Start Material (Halide) Remains | Catalyst Deactivation | Switch to XPhos Pd G3 or SPhos Pd G3 . Ensure strict Argon atmosphere. |

| Des-boryl Pyrazole (Protodeboronation) | Base/Temp too aggressive | Reduce Temp to 60°C. Switch base from Carbonate to Phosphate ( |

| Homocoupling of Boronic Acid | Oxidative Conditions | Ensure rigorous degassing. Remove |

| Product formed but low yield | Solubility Issues | The tert-pentyl group is lipophilic. Ensure the organic solvent ratio is high enough (e.g., switch from 1:1 to 4:1 Organic:Water). |

Alternative Anhydrous Protocol (If Protodeboronation Persists)

If aqueous base causes hydrolysis of the C-B bond:

-

Base: Cesium Fluoride (CsF, 3.0 equiv)

-

Solvent: Anhydrous Dioxane

-

Temp: 100°C

-

Mechanism:[2][5][6][7][8] Fluoride activates the boron (forming an ate-complex) without the presence of water/hydroxide.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link][8]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on alkyl group selection in MedChem). [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Novel Pyrazole Derivatives from (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid for Drug Discovery

Introduction: The Prominence of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties.[2][3] The versatility of the pyrazole ring allows for structural modifications that can fine-tune its pharmacological profile, enhancing potency and selectivity for specific biological targets.[2] Notable drugs such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib feature a pyrazole core, underscoring the scaffold's therapeutic significance.[4]

Boronic acids and their corresponding esters have emerged as indispensable tools in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction offers broad functional group tolerance and high efficiency, making it a favored method in the synthesis of complex molecules for drug discovery.[5][6] (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a valuable building block that combines the desirable features of the pyrazole scaffold with the synthetic versatility of a boronic acid, enabling the straightforward introduction of the pyrazole moiety into a diverse range of molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid and its subsequent derivatization via Suzuki-Miyaura cross-coupling. We present two robust protocols for the synthesis of the key boronic acid intermediate and a detailed procedure for its coupling with an aryl halide to generate a novel pyrazole derivative.

Synthesis of the Key Intermediate: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

The synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid can be approached via two primary strategies:

-

Protocol 1: Lithiation and Borylation of 1-(tert-Pentyl)-1H-pyrazole. This method involves the synthesis of the N-substituted pyrazole followed by regioselective deprotonation at the C4 position and subsequent quenching with a boron electrophile.

-

Protocol 2: Miyaura Borylation of 4-Bromo-1-(tert-pentyl)-1H-pyrazole. This alternative route requires the synthesis of a 4-halopyrazole precursor, which is then converted to the boronic ester via a palladium-catalyzed reaction.

Workflow for the Synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Caption: Synthetic routes to (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid.

Protocol 1: Synthesis via Lithiation and Borylation

This protocol is advantageous for its atom economy and avoids the use of palladium catalysts in the initial steps. The regioselectivity of the lithiation at the C4 position is generally high for N-alkylated pyrazoles.

Part A: Synthesis of 1-(tert-Pentyl)-1H-pyrazole

Materials and Reagents:

-

1H-Pyrazole

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Bromo-2-methylbutane (tert-pentyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.1 eq.) in anhydrous DMF in a three-necked flask equipped with a magnetic stir bar and a thermometer.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise via a syringe, maintaining the temperature below 5 °C. The evolution of hydrogen gas should be observed.

-

Alkylation: After the gas evolution ceases (approx. 30-60 minutes), add 2-bromo-2-methylbutane (1.2 eq.) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-Pentyl)-1H-pyrazole.

Part B: Synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Materials and Reagents:

-

1-(tert-Pentyl)-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Schlenk flask or three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Dry ice/acetone bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve 1-(tert-Pentyl)-1H-pyrazole (1.0 eq.) in anhydrous THF in a Schlenk flask.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: To the lithiated pyrazole solution, add triisopropyl borate (1.2 eq.) dropwise at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C and acidify to pH ~2 with 1 M HCl. Stir vigorously for 30 minutes.

-

Work-up: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid. This product can often be used in the next step without further purification.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid with a representative aryl halide, 4-bromoanisole.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

-

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

-

4-Bromoanisole

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Schlenk tube or microwave vial

-

Magnetic stirrer and stir bar

-

Septum

-

Syringes and needles

-

Heating block or oil bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: To a Schlenk tube, add (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.2 eq.), 4-bromoanisole (1.0 eq.), Pd(dppf)Cl₂ (0.03 eq.), and K₂CO₃ (2.0 eq.).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Reaction: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS for completion.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)-1-(tert-pentyl)-1H-pyrazole.

Data Presentation

The following table summarizes expected data for a representative Suzuki-Miyaura cross-coupling reaction.

| Parameter | Value |

| Starting Materials | (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid, 4-Bromoanisole |

| Product | 4-(4-Methoxyphenyl)-1-(tert-pentyl)-1H-pyrazole |

| Catalyst | Pd(dppf)Cl₂ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 100 °C |

| Reaction Time | 6 hours |

| Typical Yield | 75-90% |

| Purity (by LC-MS) | >95% |

Causality and Experimental Insights

-

Choice of Base: In the synthesis of 1-(tert-pentyl)-1H-pyrazole, a strong, non-nucleophilic base like sodium hydride is used to deprotonate the pyrazole nitrogen, which has a pKa of approximately 14. For the Suzuki-Miyaura coupling, a weaker base such as potassium carbonate is sufficient to activate the boronic acid for transmetalation to the palladium center.[7]

-

Solvent System: Anhydrous solvents are crucial for the lithiation step to prevent quenching of the highly reactive n-butyllithium. In the Suzuki-Miyaura coupling, a mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura reaction. Pd(dppf)Cl₂ is a robust and versatile precatalyst that is effective for a wide range of aryl and heteroaryl couplings. The dppf ligand provides the necessary steric bulk and electron-donating properties to stabilize the palladium center and promote the catalytic cycle.

-

Inert Atmosphere: Both the lithiation and the Suzuki-Miyaura coupling reactions are sensitive to oxygen. An inert atmosphere of argon or nitrogen is essential to prevent the degradation of organometallic intermediates and the palladium catalyst.

Troubleshooting

-

Low Yield in Lithiation/Borylation: Ensure all reagents and solvents are strictly anhydrous. Check the titer of the n-butyllithium solution. Incomplete deprotonation or quenching of the organolithium species are common causes of low yields.

-

Protodeborylation in Suzuki Coupling: The C-B bond can be cleaved by acidic protons. Ensure the reaction conditions are sufficiently basic. If protodeborylation is a significant issue, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt may be beneficial.[8]

-

Catalyst Deactivation: If the Suzuki-Miyaura reaction stalls, catalyst deactivation may have occurred. Ensure the reaction is performed under a strictly inert atmosphere. The addition of a fresh portion of catalyst may restart the reaction.

Conclusion

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a versatile and valuable building block for the synthesis of novel pyrazole-containing compounds with potential applications in drug discovery. The protocols outlined in this application note provide reliable and scalable methods for the synthesis of this key intermediate and its subsequent derivatization via Suzuki-Miyaura cross-coupling. By understanding the underlying principles and potential challenges of these reactions, researchers can efficiently generate libraries of novel pyrazole derivatives for biological screening and lead optimization.

References

-

Baruah, U., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

-

Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

-

Hassan, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Tu, K. N., et al. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters. [Link]

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]

- Google Patents. (2020). Synthesis method of pyrazole-4-boronic acid pinacol ester.

- Google Patents. (2012). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

- Google Patents. (2014).

-

Organic Syntheses. (2013). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

-

ResearchGate. (2011). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. [Link]

-

ResearchGate. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]

-

Royal Society of Chemistry. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]

-

Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

Application Note: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid in Medicinal Chemistry

Executive Summary

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a specialized organoboron reagent used primarily in the synthesis of biaryl and heteroaryl systems via Suzuki-Miyaura cross-coupling. In modern drug discovery, the N-tert-pentyl (or tert-amyl) pyrazole moiety serves as a critical bioisostere and pharmacophore, particularly in kinase inhibitor design. This moiety offers a unique balance of steric bulk and lipophilicity, often superior to its tert-butyl or isopropyl counterparts for filling hydrophobic pockets (e.g., the ATP-binding site of kinases) while modulating physicochemical properties like solubility and metabolic stability.

This guide details the strategic application, reaction protocols, and troubleshooting measures required to effectively utilize this reagent in high-throughput and lead-optimization campaigns.

Chemical Profile & Structural Logic

Physicochemical Properties

| Property | Data |

| Chemical Name | (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid |

| CAS Number | 1694652-12-4 |

| Molecular Formula | C₈H₁₅BN₂O₂ |

| Molecular Weight | 182.03 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic. |

Medicinal Chemistry Rationale: The "tert-Pentyl" Advantage

In Structure-Activity Relationship (SAR) studies, the transition from a methyl

-

Hydrophobic Pocket Filling: The tert-pentyl group provides a larger hydrophobic volume (approx. 98 ų) compared to the tert-butyl group. This is crucial for "locking" a conformation or filling deep hydrophobic cavities in enzymes (e.g., JAK, BTK, or ACC inhibitors).

-

Lipophilic Efficiency (LipE): While it increases LogP, the gain in potency (pIC50) often outweighs the lipophilicity penalty if the group engages in specific Van der Waals interactions, resulting in improved LipE.

-

Metabolic Stability: The quaternary carbon adjacent to the nitrogen prevents

-oxidation. However, the terminal ethyl group of the tert-pentyl moiety introduces a potential site for CYP450-mediated

Synthetic Application: Suzuki-Miyaura Coupling[1][2][3]

The primary application is the palladium-catalyzed cross-coupling with aryl or heteroaryl halides.

Mechanistic Pathway & Challenges

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle: Oxidative Addition , Transmetallation , and Reductive Elimination .

Critical Challenge: Protodeboronation Heterocyclic boronic acids are prone to protodeboronation (loss of the B(OH)₂ group replaced by H).[1] While 1-alkyl-pyrazole-4-boronic acids are more stable than their 2-pyridyl counterparts, the reaction conditions must be controlled to prevent hydrolysis before coupling occurs.

-

Solution: Use mild bases (K₃PO₄ or Cs₂CO₃) and anhydrous conditions or controlled water ratios. Fast-reacting catalyst systems (e.g., Pd-XPhos) are preferred to outcompete the deboronation pathway.

Decision Logic for Optimization

The following diagram illustrates the decision process for selecting reaction conditions based on the coupling partner.

Caption: Optimization logic for coupling (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid based on electrophile reactivity.

Experimental Protocols

Protocol A: Standard Conditions (Robust for most Aryl Bromides)

Applicability: Routine synthesis, non-hindered aryl bromides/iodides.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ • CH₂Cl₂ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the Aryl Bromide, Boronic Acid, and Pd catalyst.

-

Inerting: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide) and 2.0 M Na₂CO₃ solution via syringe.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave). Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: "Buchwald" Conditions (Challenging Substrates)

Applicability: Sterically hindered substrates, aryl chlorides, or electron-rich heteroaryls where protodeboronation is a risk.

Reagents:

-

Aryl Chloride/Bromide (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

-

Base: K₃PO₄ (3.0 equiv, solid)

-

Solvent: THF/Water (10:1) or n-Butanol

Procedure:

-

Setup: Charge solid reagents (Halide, Boronic Acid, Base, Catalyst) into the reaction vessel.

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add degassed solvent.

-

Reaction: Heat at 100°C for 2–6 hours.

-

Note: The use of anhydrous phosphate and minimal water reduces the rate of protodeboronation while maintaining catalytic activity.

Analytical Data & Quality Control

When characterizing the final product, specific NMR signals confirm the integrity of the tert-pentyl group.

| Nucleus | Signal Region (ppm) | Multiplicity | Assignment |

| ¹H NMR | 0.65 – 0.75 | Triplet (3H) | Terminal CH₃ of ethyl group |

| ¹H NMR | 1.50 – 1.60 | Singlet (6H) | gem-Dimethyl groups |

| ¹H NMR | 1.75 – 1.85 | Quartet (2H) | CH₂ of ethyl group |

| ¹H NMR | 7.80 – 8.20 | Singlets (2H) | Pyrazole C3-H and C5-H |

| ¹³C NMR | ~60 – 65 | Singlet | Quaternary Carbon (N-C -R₃) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure rigorous degassing of solvents. Switch to XPhos Pd G2. |

| Protodeboronation (Pyrazole-H) | Reaction too slow; high water content. | Reduce water ratio (use 10:1 Dioxane/H₂O). Increase catalyst load to speed up coupling. Lower temperature to 80°C. |

| Homocoupling (Ar-Ar) | Oxygen leak. | Check septa/seals. Ensure Argon overpressure. |

| Purification Difficulty | Boronic acid co-elution. | Treat crude with pinacol to convert excess boronic acid to boronate (less polar) or perform an oxidative workup (H₂O₂) to convert residual boronic acid to the phenol (separable). |

References

-

Suzuki-Miyaura Coupling of Pyrazoles

-

Title: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.[2]

- Source:Molecules (via Scilit), 2003.